![molecular formula C10H12Cl4Si B14318594 Trichloro{2-[4-(2-chloroethyl)phenyl]ethyl}silane CAS No. 106469-76-5](/img/structure/B14318594.png)
Trichloro{2-[4-(2-chloroethyl)phenyl]ethyl}silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichloro{2-[4-(2-chloroethyl)phenyl]ethyl}silane is an organosilicon compound with the molecular formula C10H12Cl4Si. This compound is characterized by the presence of a silicon atom bonded to three chlorine atoms and a complex organic group. It is used in various chemical reactions and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trichloro{2-[4-(2-chloroethyl)phenyl]ethyl}silane typically involves the reaction of 2-[4-(2-chloroethyl)phenyl]ethyl chloride with trichlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilane. The reaction is usually performed in the presence of a catalyst such as a Lewis acid to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to remove impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Trichloro{2-[4-(2-chloroethyl)phenyl]ethyl}silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alcohols, amines, or thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.
Reduction: The compound can be reduced to form silanes with fewer chlorine atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols, often in the presence of a base to neutralize the hydrochloric acid formed.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to control the reaction rate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products are organosilicon compounds with different functional groups replacing the chlorine atoms.
Hydrolysis: The major products are silanols and hydrochloric acid.
Reduction: The major products are silanes with fewer chlorine atoms.
Aplicaciones Científicas De Investigación
Trichloro{2-[4-(2-chloroethyl)phenyl]ethyl}silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of Trichloro{2-[4-(2-chloroethyl)phenyl]ethyl}silane involves the reactivity of the silicon-chlorine bonds. These bonds can undergo nucleophilic substitution, leading to the formation of new organosilicon compounds. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Trichloro(2-chloroethyl)silane
- Trichloro(2-chloromethyl)allyl silane
Uniqueness
Trichloro{2-[4-(2-chloroethyl)phenyl]ethyl}silane is unique due to the presence of the 2-[4-(2-chloroethyl)phenyl]ethyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
106469-76-5 |
|---|---|
Fórmula molecular |
C10H12Cl4Si |
Peso molecular |
302.1 g/mol |
Nombre IUPAC |
trichloro-[2-[4-(2-chloroethyl)phenyl]ethyl]silane |
InChI |
InChI=1S/C10H12Cl4Si/c11-7-5-9-1-3-10(4-2-9)6-8-15(12,13)14/h1-4H,5-8H2 |
Clave InChI |
LMMWYLLAGXKBOY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC[Si](Cl)(Cl)Cl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





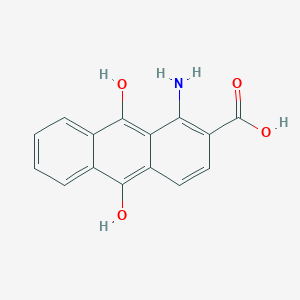
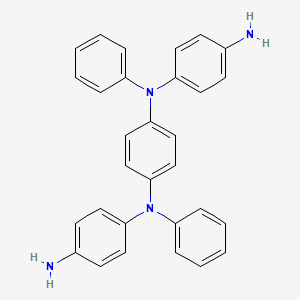
![Silane, trimethyl[(2-methylcyclohexyl)oxy]-](/img/structure/B14318556.png)
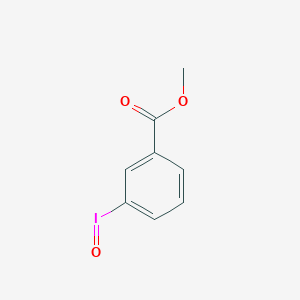
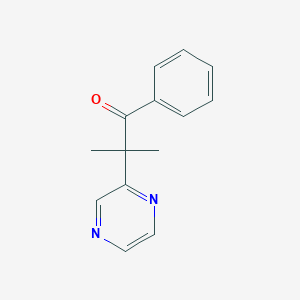
![8-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate](/img/structure/B14318577.png)
![Methyl 4-[(6-methylideneoct-7-EN-1-YL)oxy]but-2-ynoate](/img/structure/B14318581.png)

![N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium bromide](/img/structure/B14318588.png)
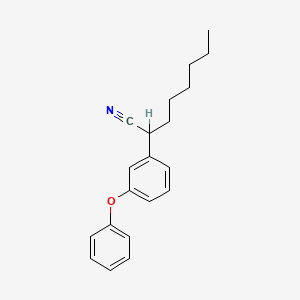
![2-Amino-2-[(benzylsulfamoyl)imino]acetamide](/img/structure/B14318592.png)
